Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester
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Overview
Description
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is a complex organic compound that features a benzimidazole moiety, a triazole ring, and an acetic acid ester group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Formation of Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes.
Thioester Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted esters .
Scientific Research Applications
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Similar Compounds
- (5,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid
- (5,6-Dimethyl-1H-benzimidazol-2-yl)sulfanyl acetic acid
- (1H-Benzoimidazol-2-yl)-acetic acid
Uniqueness
Acetic acid, ((5-(2-(1H-benzimidazol-2-yl)ethyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-, ethyl ester is unique due to its combination of a benzimidazole moiety, a triazole ring, and an acetic acid ester group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
38911-93-2 |
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Molecular Formula |
C21H27N5O2S |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H27N5O2S/c1-2-28-20(27)14-29-21-25-24-19(26(21)15-8-4-3-5-9-15)13-12-18-22-16-10-6-7-11-17(16)23-18/h6-7,10-11,15H,2-5,8-9,12-14H2,1H3,(H,22,23) |
InChI Key |
IKNYOWQZWWLSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2CCCCC2)CCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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